molecular formula C17H19N3S2 B2476932 N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine CAS No. 478067-41-3

N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine

Cat. No. B2476932
M. Wt: 329.48
InChI Key: KMABGSGDCRBFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine, also known as BPTD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPTD belongs to the class of thieno[3,2-d]pyrimidine derivatives and is a potent inhibitor of protein kinase CK2, which plays a key role in cell growth and proliferation.

Scientific Research Applications

Synthesis and Chemical Reactivity

N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine and its derivatives have been a focal point in synthetic chemistry due to their complex structure and potential reactivity. Studies have explored various synthetic pathways and chemical reactions involving thieno[3,2-d]pyrimidine derivatives. For instance, the synthesis of thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine derivatives by reacting pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl dichlorides, highlighting the potential for creating new heterocyclic systems (Sirakanyan et al., 2015).

Antimicrobial and Antitumor Activity

These compounds have been investigated for their biological activities, particularly their antimicrobial and antitumor effects. Notably, certain derivatives have shown promising results in these fields:

  • A study highlighted the synthesis of various thieno[3,2-d]pyrimidine derivatives and evaluated their in vitro activity against human tumor cell lines and their antibacterial activity, with some compounds demonstrating higher activity against cancer cell lines than standard drugs (Hafez et al., 2017).
  • Another research investigated the antibacterial and antifungal activities of N-benzylthienopyrimidinone derivatives, finding that certain structural modifications, like the presence of a thienyl moiety and an unsaturated pyrimidinone nucleus, can enhance antimicrobial activity (Diédhiou et al., 2022).
  • Further studies have synthesized and evaluated various thieno[3,2-d]pyrimidine derivatives, revealing potent anticancer activity comparable to standard chemotherapy drugs on several human cancer cell lines (Hafez & El-Gazzar, 2017).

Fluorescence Properties and Computational Analysis

Some derivatives have been synthesized and evaluated for their solid-state fluorescence properties, with certain compounds exhibiting strong fluorescence. This suggests potential applications in material science or as fluorescent markers in biological studies (Yokota et al., 2012).

Dual Inhibitory Effects on Enzymes

Research has also delved into the dual inhibitory effects of certain thieno[3,2-d]pyrimidine derivatives on key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds have demonstrated potential as antitumor agents due to their ability to inhibit these crucial enzymes, indicating a promising avenue for cancer therapy (Gangjee et al., 2009).

properties

IUPAC Name

2-benzylsulfanyl-N,N-diethylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3S2/c1-3-20(4-2)16-15-14(10-11-21-15)18-17(19-16)22-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMABGSGDCRBFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC2=C1SC=C2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine

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